molecular formula C8H7ClN4 B11764865 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

Cat. No.: B11764865
M. Wt: 194.62 g/mol
InChI Key: NUKRHEOLKQXDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine familyIt has shown promising results in various scientific studies, especially in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the cyclopropylamino group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile involves its role as an ATP mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile
  • 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile
  • 4-Chloro-6-(propylamino)pyrimidine-5-carbonitrile

Uniqueness

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile is unique due to its cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness contributes to its higher potency and selectivity as a tyrosine kinase inhibitor compared to its analogs .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7ClN4/c9-7-6(3-10)8(12-4-11-7)13-5-1-2-5/h4-5H,1-2H2,(H,11,12,13)

InChI Key

NUKRHEOLKQXDDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC=N2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.